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Compound of Interest

Compound Name: 2,5-Furandimethanol

Cat. No.: B016202 Get Quote

Characterization of 2,5-Furandimethanol: A
Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Furandimethanol (BHMF), a key bio-based platform chemical. The following sections detail its

characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for these analyses. This information is crucial for

the unambiguous identification and characterization of this versatile compound in research and

development settings.

Spectroscopic Data Summary
The structural features of 2,5-Furandimethanol, including the furan ring, the hydroxymethyl

groups, and the symmetry of the molecule, give rise to a distinct spectroscopic fingerprint. The

key data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2,5-Furandimethanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.24 s 2H
Furan ring protons (H-

3, H-4)

4.60 s 4H
Methylene protons (-

CH₂-)

1.92 s 2H
Hydroxyl protons (-

OH)

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of 2,5-Furandimethanol

Chemical Shift (δ) ppm Assignment

154.05
Furan ring carbons attached to hydroxymethyl

groups (C-2, C-5)

108.61 Furan ring carbons with protons (C-3, C-4)

57.53 Methylene carbons (-CH₂)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Furandimethanol is characterized by the presence of a strong, broad

absorption band corresponding to the hydroxyl groups, as well as absorptions related to the

furan ring and C-H bonds.

Table 3: Key IR Absorption Bands of 2,5-Furandimethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3600 Strong, Broad
O-H stretching (hydroxyl

groups)

3100 - 3000 Medium
C-H stretching (aromatic/furan

ring)

2991 - 2850 Medium
C-H stretching

(aliphatic/methylene)

1600 - 1400 Medium C=C stretching (furan ring)

1320 - 1000 Strong C-O stretching

Mass Spectrometry (MS)
The mass spectrum of 2,5-Furandimethanol provides information about its molecular weight

and fragmentation pattern upon ionization.

Table 4: Mass Spectrometry Data of 2,5-Furandimethanol

m/z Interpretation

128 Molecular ion [M]⁺

97 [M - CH₂OH]⁺

81 [M - CH₂OH - O]⁺

69 [M - CH₂OH - CO]⁺

43 [C₃H₃]⁺

Experimental Protocols
The following are generalized yet detailed methodologies for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 5-10 mg of 2,5-Furandimethanol in approximately 0.6-0.7 mL

of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal

standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160

ppm).

A larger number of scans is required due to the low natural abundance of ¹³C (typically

several hundred to thousands of scans).
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Process the data similarly to the ¹H NMR spectrum.

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of

the empty ATR accessory. This will be subtracted from the sample spectrum.

Sample Application: Place a small amount of solid 2,5-Furandimethanol onto the center of

the ATR crystal.

Pressure Application: Apply pressure using the ATR accessory's pressure arm to ensure

good contact between the sample and the crystal.

Data Acquisition: Collect the FT-IR spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:

Sample Introduction: Introduce a small amount of 2,5-Furandimethanol into the mass

spectrometer, typically via a direct insertion probe for solids or after separation by gas

chromatography (GC-MS).

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺),

and also induces fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and their abundance is recorded.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2,5-Furandimethanol.
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Caption: A generalized workflow for the spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 2,5-
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[https://www.benchchem.com/product/b016202#spectroscopic-data-nmr-ir-ms-of-2-5-
furandimethanol-for-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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